molecular formula C15H11BrClN5O B5332823 N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide

N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5332823
M. Wt: 392.64 g/mol
InChI Key: JHFWKVBOVODXIL-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of pyridine, triazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common route starts with the bromination of 6-methylpyridine to form 5-bromo-6-methylpyridine. This intermediate is then reacted with 2-chloro-4-(1,2,4-triazol-4-yl)benzoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The triazole and pyridine rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in medicinal chemistry, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide
  • N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide
  • N-(5-bromo-6-methylpyridin-2-yl)-4-chlorobenzamide

Uniqueness

N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both triazole and benzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and a broad range of applications in various fields.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN5O/c1-9-12(16)4-5-14(20-9)21-15(23)11-3-2-10(6-13(11)17)22-7-18-19-8-22/h2-8H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFWKVBOVODXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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